3-Chloro-1,1,1,3,5,5,5-heptanitropentane
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Overview
Description
3-Chloro-1,1,1,3,5,5,5-heptanitropentane is a highly nitrated organic compound known for its unique chemical structure and properties It is a derivative of 1,1,1,3,5,5,5-heptanitropentane, with a chlorine atom replacing one of the hydrogen atoms
Preparation Methods
The synthesis of 3-Chloro-1,1,1,3,5,5,5-heptanitropentane involves the nitration of 1,1,1,3,5,5,5-heptanitropentane. The process typically includes the following steps:
Chemical Reactions Analysis
3-Chloro-1,1,1,3,5,5,5-heptanitropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂), leading to the formation of different derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the already high oxidation state of the nitro groups.
Scientific Research Applications
3-Chloro-1,1,1,3,5,5,5-heptanitropentane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-1,1,1,3,5,5,5-heptanitropentane involves its interaction with various molecular targets. The highly polarized nature of the compound leads to strong electrostatic interactions with other molecules, influencing their reactivity and stability . The nitro groups play a crucial role in these interactions, affecting the compound’s overall behavior in chemical reactions .
Comparison with Similar Compounds
3-Chloro-1,1,1,3,5,5,5-heptanitropentane can be compared with other similar compounds, such as:
1,1,1,3,5,5,5-Heptanitropentane: The parent compound without the chlorine substitution.
3-Fluoro-1,1,1,3,5,5,5-heptanitropentane: A similar compound with a fluorine atom instead of chlorine.
1,1,1,3,3,5,5,5-Octanitropentane: A more highly nitrated derivative with an additional nitro group.
These comparisons highlight the unique properties of this compound, such as its increased polarity and potential for stronger intermolecular interactions .
Properties
CAS No. |
84004-80-8 |
---|---|
Molecular Formula |
C5H4ClN7O14 |
Molecular Weight |
421.58 g/mol |
IUPAC Name |
3-chloro-1,1,1,3,5,5,5-heptanitropentane |
InChI |
InChI=1S/C5H4ClN7O14/c6-3(7(14)15,1-4(8(16)17,9(18)19)10(20)21)2-5(11(22)23,12(24)25)13(26)27/h1-2H2 |
InChI Key |
GDYRYIVAQUXGRQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])Cl)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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